![molecular formula C15H15ClN4O2 B3973327 4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973327.png)
4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Übersicht
Beschreibung
“4,4’-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is a chemical compound with the molecular formula C27H23ClN4O2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
This compound can be synthesized by the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using 1,3-disulfonic acid imidazolium tetrachloroaluminate { [Dsim]AlCl4} as a new, heterogeneous and reusable catalyst . The synthesis of this compound has been reported to yield high to excellent results .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazol ring, which is a key structural motif in many drugs . The exact mass of this compound is 470.1509537 g/mol .Chemical Reactions Analysis
This compound has been used in the complexation of analytes in the simultaneous determination of Mn2+ and Fe3+ . The ratio of ligand to metal in metal complexes is 1:1 and 1:2 for Fe(3+) and Mn(2+), respectively .Physical And Chemical Properties Analysis
The compound has a molecular weight of 470.9 g/mol . It has a topological polar surface area of 64.7 Ų and a complexity of 812 . The compound has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) and its derivatives have been explored for their antibacterial properties. A study by Bhavanarushi et al. (2013) demonstrates that these compounds show significant in vitro antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. Compounds with a trifluromethyl group particularly exhibited excellent antibacterial activity (Bhavanarushi, Kanakaiah, Bharath, Gangagnirao, & Vatsala Rani, 2013).
Green Synthesis Methods
Several studies have focused on developing environmentally friendly synthesis methods for these compounds. Vafaee et al. (2015) describe a green, efficient, and high-yielding synthesis method using 12-tungstophosphoric acid as a catalyst (Vafaee, Davoodnia, & Pordel, 2015). Additionally, Zhou and Zhang (2015) report an eco-friendly one-pot synthesis using a recyclable catalyst, highlighting the environmental benefits of these methods (Zhou & Zhang, 2015).
Corrosion Inhibition
The use of these compounds in corrosion inhibition, especially in the petroleum industry, has been explored. Singh et al. (2020) investigated the green synthesis of certain derivatives and their application in steel corrosion mitigation in acidizing environments, demonstrating their potential in industrial applications (Singh, Ansari, Quraishi, & Kaya, 2020).
Synthesis Efficiency Improvements
There is significant research into improving the synthesis efficiency of these compounds. Gupta et al. (2014) developed methods for synthesizing these compounds without the use of catalysts or solvents, presenting a simpler and more sustainable approach (Gupta, Pal, & Mallik, 2014).
Antiviral Activity
These compounds also demonstrate potential in antiviral applications. Sujatha et al. (2009) synthesized derivatives that showed significant in vitro antiviral activity against peste des petits ruminant virus (PPRV), suggesting a new avenue for antiviral drug development (Sujatha, Shanthi, Selvam, Manoharan, Perumal, & Rajendran, 2009).
Wirkmechanismus
Zukünftige Richtungen
The compound has shown potential in various fields, including the food industry and drug development . Future research could focus on exploring its potential uses in these and other areas. Further studies could also aim to fully understand its mechanism of action and to optimize its synthesis process .
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-7-11(14(21)19-17-7)13(9-4-3-5-10(16)6-9)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTVVISIPHGCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)Cl)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3973252.png)
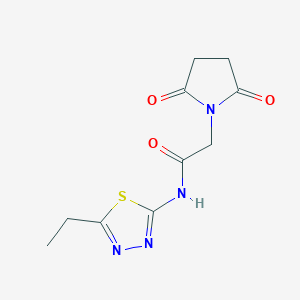
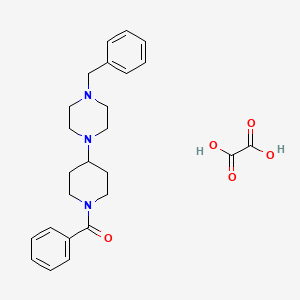
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3973279.png)
![N-benzyl-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3973287.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide](/img/structure/B3973292.png)
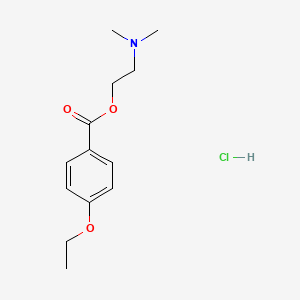
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3973306.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3973309.png)
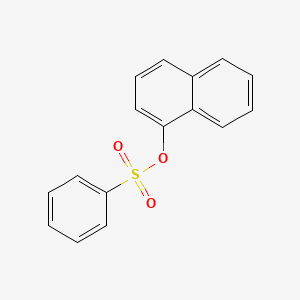
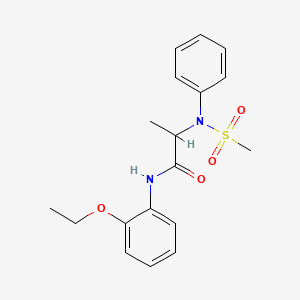
![3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride](/img/structure/B3973330.png)
![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)
![allyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3973342.png)